molecular formula C14H22O B2515202 (2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol CAS No. 79253-37-5

(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol

Cat. No.: B2515202
CAS No.: 79253-37-5
M. Wt: 206.329
InChI Key: SJMDLCVBSNYMMJ-NSHDSACASA-N
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Description

(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C14H22O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a 2-methylpropan-1-ol moiety. The presence of the chiral center at the second carbon atom gives rise to its (2S) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective reduction of the ketone to the alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high efficiency and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of (2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-one or (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid.

    Reduction: Formation of (2S)-3-(4-tert-butylphenyl)-2-methylpropane.

    Substitution: Formation of (2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-yl chloride or bromide.

Scientific Research Applications

(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(4-tert-butylphenyl)-2-methylpropanal
  • (2S)-3-(4-tert-butylphenyl)-2-methylpropanoic acid
  • (2S)-3-(4-tert-butylphenyl)-2-methylpropane

Uniqueness

(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol is unique due to its specific chiral configuration and the presence of both a tert-butyl group and a hydroxyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15H,9-10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMDLCVBSNYMMJ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DE 29 52 719 likewise describes the iron chloride-catalyzed Friedel-Crafts alkylation of 2-methyl-3-phenylpropanol. In cyclohexane or dichloroethane as solvent, a yield of 84-86% of 2-methyl-3-(4-tert-butylphenyl)propanol was obtained. The formation of the m-isomeric compound (2-methyl-3-(3-tert-butylphenyl)propanol), was not demonstrated. A disadvantage of the described Friedel-Crafts alkylations is the small amount of the m-isomeric compound formed (m:p ratio is max. 1:5).
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